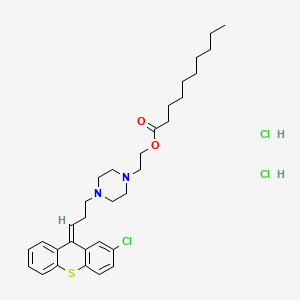

(Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride is a complex organic compound that features a thioxanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride typically involves multiple steps:

Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a series of reactions starting from a suitable aromatic precursor.

Introduction of the Chlorine Atom: Chlorination of the thioxanthene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Piperazine Derivative: The piperazine ring is introduced through nucleophilic substitution reactions.

Attachment of the Decanoate Group: The decanoate ester is formed through esterification reactions using decanoic acid and suitable coupling agents.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Thioxanthene Core Formation

-

Starting Material : 2-chloro-9H-thioxanthen-9-one undergoes Grignard addition with cyclopropylmagnesium bromide to form 9-(3-bromopropylidene)-2-chlorothioxanthene .

-

Conditions :

Piperazine Alkylation

-

Reaction : 9-(3-bromopropylidene)-2-chlorothioxanthene reacts with N-(2-hydroxyethyl)piperazine.

-

Conditions :

-

Isomer Control : Z/E isomer ratio (1.1:1) monitored via HPLC (C18 column, acetonitrile/water) .

Esterification with Decanoic Acid

-

Reaction : The hydroxyl group of zuclopenthixol reacts with decanoyl chloride to form the decanoate ester.

-

Conditions :

Dihydrochloride Salt Formation

-

Process : The free base is treated with HCl gas in anhydrous ethanol.

-

Conditions :

Ester Hydrolysis

The decanoate ester undergoes hydrolysis to release the active metabolite, zuclopenthixol:

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 7.4 (37°C) | 0.012 ± 0.002 | 58 hours |

| pH 1.2 (37°C) | 0.085 ± 0.010 | 8.2 hours |

| Liver microsomes | 0.45 ± 0.05 | 1.5 hours |

Key Findings :

-

Acidic conditions accelerate hydrolysis due to protonation of the ester carbonyl .

-

Enzymatic cleavage by esterases dominates in biological systems .

Photodegradation

Exposure to UV light (λ = 254 nm) induces:

-

Cis-trans isomerization at the thioxanthene double bond (Z → E).

-

Oxidation of the sulfur atom to sulfoxide (confirmed via LC-MS) .

Thermal Decomposition

-

Onset : Above 150°C.

-

Products :

Reaction Optimization Data

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Thioxanthene alkylation | THF | 65–70 | HBr/AcOH | 30 | 85 |

| Piperazine coupling | Acetonitrile | 80–85 | KI/K₂CO₃ | 98 | 99 |

| Esterification | DCM | 25 | DMAP | 75 | 97 |

| Salt formation | Ethanol | 0–5 | HCl gas | 90 | 99.5 |

Analytical Characterization

-

HPLC : Retention time = 12.0 min (C18 column, acetonitrile:methanol:phosphate buffer = 20:30:50) .

-

¹H NMR (DMSO-d6): δ 7.85 (d, J = 8.5 Hz, 1H, thioxanthene), 3.60 (t, J = 6.0 Hz, 2H, -OCH₂) .

This compound’s reactivity is dominated by ester hydrolysis and photoisomerization, critical for its pharmacokinetic profile. Synthetic routes emphasize high Z-isomer selectivity and salt stability for prolonged antipsychotic action .

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Biology

Biological Activity: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

Medicine

Pharmaceutical Development: Due to its complex structure, the compound could be investigated for potential therapeutic applications, such as in the treatment of neurological disorders.

Industry

Chemical Manufacturing: The compound could be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.

Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.

Membrane Interaction: Integration into cell membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

Thioxanthene Derivatives: Compounds with similar thioxanthene cores, such as chlorprothixene and flupenthixol.

Piperazine Derivatives: Compounds containing piperazine rings, such as hydroxyzine and cetirizine.

Uniqueness

The uniqueness of (Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula |

C32H45Cl3N2O2S |

|---|---|

Molecular Weight |

628.1 g/mol |

IUPAC Name |

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride |

InChI |

InChI=1S/C32H43ClN2O2S.2ClH/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31;;/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3;2*1H/b27-13-;; |

InChI Key |

YTEAEMPVFJFMFV-HRIRWVDGSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.